

Introduction: The Critical Role of Characterizing Tiopronin and Its Disulfide Dimer

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Compound of Interest

Compound Name: *Tiopronin Disulfide*

CAS No.: 21269-37-4

Cat. No.: B565764

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Tiopronin, or N-(2-mercaptopropionyl)glycine, is a vital thiol-based prescription drug primarily indicated for the management of severe homozygous cystinuria.[1] This condition leads to excessive urinary excretion of cystine, fostering the formation of debilitating kidney stones. The therapeutic action of tiopronin hinges on a thiol-disulfide exchange with cystine, yielding a more water-soluble mixed disulfide complex, thereby reducing cystine concentration and preventing stone formation.[1]

The very reactivity that makes tiopronin effective also renders it susceptible to oxidation. Its thiol group (-SH) can be readily oxidized to form a disulfide bond with another tiopronin molecule, creating a dimer known as **Tiopronin Disulfide**. [2][3] This disulfide is a principal impurity and a related substance that must be rigorously identified, quantified, and controlled during drug manufacturing and formulation to ensure product quality, safety, and efficacy. This guide provides a comprehensive overview of the core spectroscopic techniques employed for the unambiguous identification and structural elucidation of **Tiopronin Disulfide**, grounded in the principles of modern analytical chemistry.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is paramount before delving into its spectroscopic analysis. **Tiopronin Disulfide** is formed by the joining of two tiopronin monomers via a disulfide bridge.

Diagram 1: Chemical Structure of Tiopronin Disulfide.

Property	Value	Reference
IUPAC Name	2-[2-[[1-(carboxymethylamino)-1-oxopropan-2-yl]disulfanyl]propanoylamino]acetic acid	[2][4]
Molecular Formula	C ₁₀ H ₁₆ N ₂ O ₆ S ₂	[2][5]
Molecular Weight	324.38 g/mol	[5]
Exact Mass	324.04497858 Da	[2]
CAS Number	21269-37-4	[2][4][5]

Mass Spectrometry (MS) Expertise & Causality

Mass spectrometry is the cornerstone for the analysis of **Tiopronin Disulfide** due to its exceptional sensitivity and ability to provide precise molecular weight information. For complex biological matrices or low-level impurity profiling, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard.[6][7] This approach offers chromatographic separation from the monomer and other impurities prior to mass analysis, ensuring specificity. The choice of negative electrospray ionization (ESI-) is logical, as the carboxylic acid groups on the molecule are readily deprotonated to form stable negative ions, enhancing signal intensity.[6][8]

Experimental Protocol: LC-MS/MS Analysis

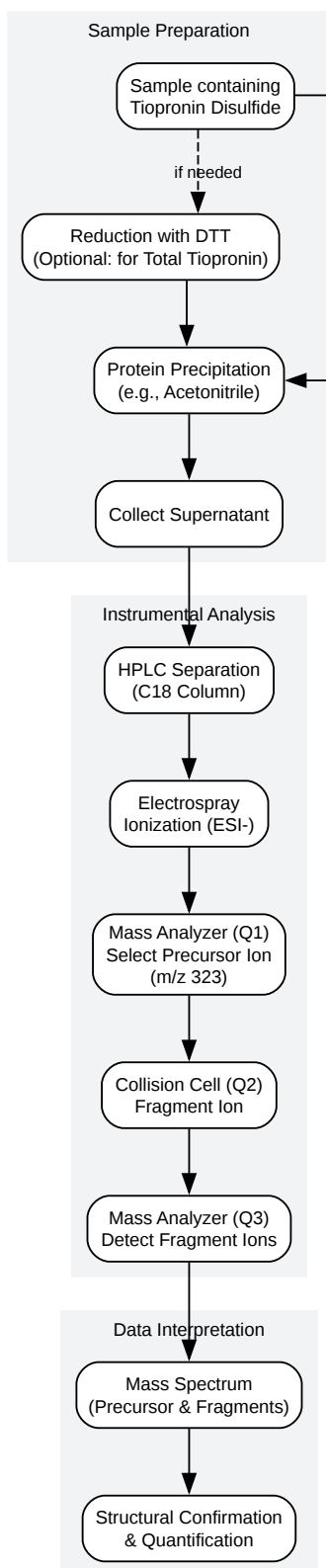
- Sample Preparation:
 - Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol/Water).
 - For analyzing total tiopronin (monomer + disulfide), a reduction step is mandatory. Incubate the sample with a reducing agent like 1,4-Dithiothreitol (DTT) to quantitatively convert the disulfide back to the free thiol monomer.[8][9]
 - For specific identification of the intact disulfide, this reduction step is omitted.
 - Perform protein precipitation if using a biological matrix (e.g., with perchloric acid or acetonitrile), followed by centrifugation.[9][10]
 - The supernatant is then diluted and injected into the LC-MS/MS system.
- Chromatographic Conditions:
 - Column: A reversed-phase C18 or C8 column is effective for separation.[6][8]
 - Mobile Phase: A gradient or isocratic elution using a mixture of methanol or acetonitrile and water, often with an additive like formic acid or ammonium acetate to improve peak shape and ionization efficiency.[6][9]
 - Flow Rate: Typically 0.2-0.5 mL/min.
- Mass Spectrometric Conditions:
 - Ionization Mode: Negative Electrospray Ionization (ESI-).[6][8]
 - Analysis: Full scan mode to identify the parent ion, followed by product ion scan (MS/MS) of the target precursor ion to obtain a fragmentation pattern for structural confirmation.

Data Interpretation

- Precursor Ion: In full scan mode, the deprotonated molecule $[M-H]^-$ of **Tiopronin Disulfide** is expected at an m/z of approximately 323.04.[2]

- Fragmentation (MS/MS): The fragmentation of the disulfide will be highly characteristic. The primary and most informative fragmentation would be the cleavage of the S-S bond, which is the weakest covalent bond in the structure. This would lead to fragment ions corresponding to the monomeric units. Other fragments related to the loss of glycine, CO₂, and water would further confirm the identity.

Diagram 2: General workflow for LC-MS/MS analysis of **Tiopronin Disulfide**.



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Nuclear Magnetic Resonance (NMR) Spectroscopy Expertise & Causality

NMR spectroscopy provides the most definitive structural elucidation of a molecule in solution. [11] While MS gives mass and connectivity, NMR reveals the precise chemical environment of each nucleus (^1H and ^{13}C), making it an unparalleled tool for absolute identification and distinguishing between isomers. For **Tiopronin Disulfide**, the key diagnostic feature in its ^1H NMR spectrum is the disappearance of the thiol proton (-SH) signal that is present in the monomer, and a downfield shift of the adjacent methine proton (CH) due to the deshielding effect of the disulfide bond.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **Tiopronin Disulfide** sample in a suitable deuterated solvent (e.g., Deuterium Oxide - D_2O , or DMSO-d_6). D_2O is often preferred due to the compound's polarity.[11]
- Acquisition:
 - Record a ^1H NMR spectrum to observe proton signals.
 - Record a ^{13}C NMR spectrum (often proton-decoupled) to observe carbon signals.
 - Advanced 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm H-H and C-H connectivities, respectively.

Data Interpretation

The chemical shifts (δ) are highly informative.

Group	Expected ¹ H Shift (ppm)	Expected ¹³ C Shift (ppm)	Rationale
-CH(CH ₃)-S-	~3.5 - 4.0	~45 - 55	The methine proton is adjacent to both the disulfide and the carbonyl group, resulting in a downfield shift. The absence of the -SH group distinguishes it from the monomer.
-CH(CH ₃)-S-	~1.5 - 1.7	~18 - 22	The methyl protons are a doublet due to coupling with the methine proton.
-NH-CH ₂ -	~3.8 - 4.2	~40 - 45	Methylene protons of the glycine moiety, appearing as a singlet if there's no coupling or a more complex pattern depending on the environment.
-C=O (Amide)	-	~170 - 175	Characteristic chemical shift for an amide carbonyl carbon.
-C=O (Acid)	-	~175 - 180	Characteristic chemical shift for a carboxylic acid carbonyl carbon.

Key Differentiator: The most critical observation is the complete absence of the thiol proton signal, which would appear in the Tiopronin monomer spectrum (typically between 1.5-2.5 ppm and is exchangeable with D₂O).

Fourier-Transform Infrared (FT-IR) Spectroscopy Expertise & Causality

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.^[12] Its value in analyzing **Tiopronin Disulfide** lies in a "presence vs. absence" logic. While the spectrum will show characteristic bands for the amide and carboxylic acid groups present in both the monomer and dimer, the definitive proof of disulfide formation is the disappearance of the S-H stretching vibration.^[13]

Experimental Protocol: ATR or KBr Pellet

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest method.
 - KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent pellet.^[1]
- Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm^{-1}).

Data Interpretation

The spectrum is analyzed for characteristic absorption bands.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
3300 - 2500	O-H stretch (broad)	Carboxylic Acid	Confirms presence of the acid group.
~3300	N-H stretch	Amide	Confirms presence of the amide linkage.
~2950	C-H stretch	Alkyl (CH ₃ , CH)	Confirms the aliphatic backbone.
~1720	C=O stretch	Carboxylic Acid	Strong absorption, confirms acid carbonyl.
~1650	C=O stretch (Amide I)	Amide	Strong absorption, confirms amide carbonyl.
~1550	N-H bend (Amide II)	Amide	Confirms amide group.
~2550	S-H stretch	Thiol	ABSENCE of this weak band is the key evidence for disulfide bond formation.
540 - 400	S-S stretch	Disulfide	PRESENCE of this very weak band can be confirmatory but is often difficult to observe.

Diagram 3: Key FT-IR regions for **Tiopronin Disulfide** identification.

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Sources

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